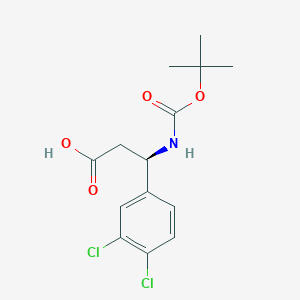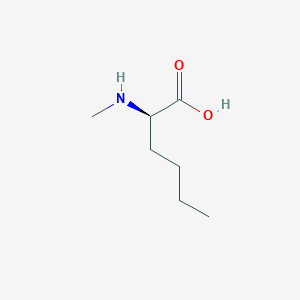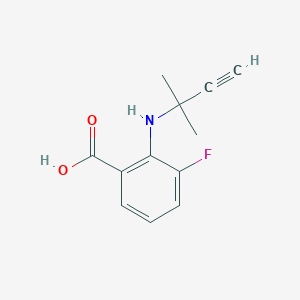
2,2-Dimethyl-3-(pyrimidin-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-(pyrimidin-2-yl)propanoic acid is an organic compound with the molecular formula C9H12N2O2 It is characterized by a propanoic acid backbone substituted with a pyrimidin-2-yl group and two methyl groups at the second carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(pyrimidin-2-yl)propanoic acid typically involves the reaction of pyrimidine derivatives with suitable alkylating agents. One common method involves the alkylation of pyrimidine with 2,2-dimethylpropanoic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
2,2-Dimethyl-3-(pyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyrimidine ring to its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various alkylated or acylated derivatives.
科学研究应用
2,2-Dimethyl-3-(pyrimidin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
作用机制
The mechanism of action of 2,2-Dimethyl-3-(pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2,2-Dimethylpropanoic acid: Similar in structure but lacks the pyrimidine ring.
3-(Pyridin-2-yl)propanoic acid: Contains a pyridine ring instead of a pyrimidine ring.
2-Methyl-3-(pyrimidin-2-yl)propanoic acid: Similar but with only one methyl group.
Uniqueness
2,2-Dimethyl-3-(pyrimidin-2-yl)propanoic acid is unique due to the presence of both the pyrimidine ring and the two methyl groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-pyrimidin-2-ylpropanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-9(2,8(12)13)6-7-10-4-3-5-11-7/h3-5H,6H2,1-2H3,(H,12,13) |
InChI 键 |
IDEAQNVZLFNMIN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=NC=CC=N1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-oxiran-2-ylmethyl]phosphonate](/img/structure/B13637122.png)


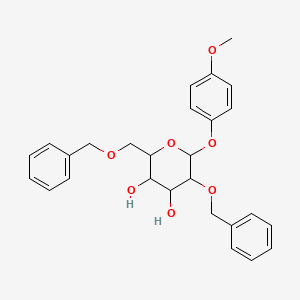

![[2-(Adamantan-1-yl)ethyl]hydrazine](/img/structure/B13637148.png)

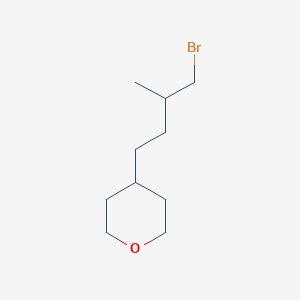

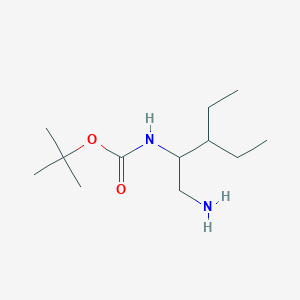
![Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13637170.png)
